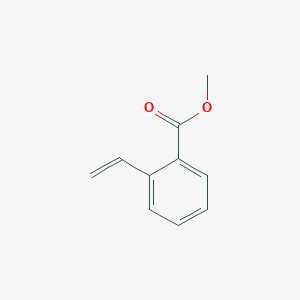

Methyl 2-ethenylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHUYCIKFIKENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501863 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-44-9 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 2-ethenylbenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 2-Ethenylbenzoate

Abstract

This compound, also known as methyl 2-vinylbenzoate, is a valuable monomer and a versatile building block in organic synthesis, finding applications in polymer chemistry and the development of novel materials. Its structure, featuring both an electron-withdrawing ester and a polymerizable vinyl group on an aromatic ring, makes it a target of significant synthetic interest. This guide provides an in-depth exploration of two primary, field-proven methodologies for its synthesis: the classical Fischer-Speier esterification of 2-vinylbenzoic acid and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and causal logic behind the procedural steps, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Introduction: Strategic Approaches to Synthesis

The (C₁₀H₁₀O₂) requires the strategic construction of an ortho-substituted benzene ring containing both a methyl ester and a vinyl group. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two divergent and highly effective strategies:

-

Strategy A: Fischer-Speier Esterification. This approach is ideal when the precursor, 2-vinylbenzoic acid, is readily available. It is a direct, acid-catalyzed reaction that follows a classical and well-understood mechanism.

-

Strategy B: Palladium-Catalyzed Suzuki-Miyaura Coupling. This modern catalytic method builds the crucial carbon-carbon bond of the vinyl group onto a pre-existing methyl benzoate scaffold. It offers high efficiency and excellent functional group tolerance, starting from common commercial precursors like methyl 2-bromobenzoate.[1]

Below is a logical diagram outlining these two strategic pathways.

Caption: High-level overview of the two primary synthetic strategies discussed.

Methodology 1: Fischer-Speier Esterification

This method represents the most direct route to this compound, provided the corresponding carboxylic acid is available. The Fischer-Speier esterification is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2]

Mechanistic Rationale and Causality

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[2] The alcohol (methanol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.

To drive the equilibrium towards the product side, a large excess of one of the reactants, typically the less expensive alcohol (methanol), is used. Methanol also conveniently serves as the solvent for the reaction. The removal of water as it is formed can also shift the equilibrium but is often less practical on a lab scale for this specific reaction.

Detailed Experimental Protocol

Materials:

-

2-Vinylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-vinylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq). A significant excess of methanol is crucial to drive the reaction equilibrium towards the ester product.[3]

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. This addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up - Quenching and Extraction: After cooling the mixture to room temperature, most of the excess methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is diluted with diethyl ether (or ethyl acetate) and water.

-

Neutralization: The organic layer is carefully washed with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and remove any unreacted 2-vinylbenzoic acid. Observe for CO₂ evolution, which indicates neutralization.

-

Washing and Drying: The organic layer is subsequently washed with water and then with brine to remove residual salts. It is then dried over anhydrous magnesium sulfate or sodium sulfate.[3]

-

Purification: After filtering off the drying agent, the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved via vacuum distillation or flash column chromatography on silica gel.

Caption: Step-by-step workflow for the Fischer-Speier esterification method.

Methodology 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[4] This method is exceptionally powerful for synthesizing this compound from readily available precursors: methyl 2-bromobenzoate and a vinylboron species.

Mechanistic Rationale and Causality

The catalytic cycle of the Suzuki coupling is a well-established sequence of three main steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 2-bromobenzoate, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron compound (vinylboronic acid or its ester) to form a more nucleophilic borate species. This species then transfers its vinyl group to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic groups (the methyl benzoate moiety and the vinyl group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., PPh₃, or more advanced biarylphosphines) stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps, leading to higher efficiency and turnover numbers.[5]

Detailed Experimental Protocol

Materials:

-

Methyl 2-bromobenzoate

-

Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester

-

Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene and Water (or another suitable solvent system like Dioxane/Water)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 2-bromobenzoate (1.0 eq), potassium vinyltrifluoroborate (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.01-0.05 eq), a ligand such as PPh₃ (0.02-0.10 eq) must also be added. If using a pre-formed catalyst like Pd(PPh₃)₄ (0.01-0.05 eq), no additional ligand is needed.

-

Solvent Addition: Add the degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). The presence of water is often crucial for the transmetalation step.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling method.

Method Comparison and Data

The choice between these two robust methods depends on several factors, which are summarized below.

| Feature | Fischer-Speier Esterification | Suzuki-Miyaura Coupling |

| Starting Materials | 2-Vinylbenzoic Acid, Methanol | Methyl 2-Bromobenzoate, Vinylboron Reagent |

| Key Transformation | O-Acylation (Ester Formation) | C-C Bond Formation |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Palladium Complex |

| Atom Economy | Good; byproduct is water. | Moderate; stoichiometric salt waste. |

| Reaction Conditions | Reflux in methanol (~65°C) | Higher temperatures (80-100°C), inert atmosphere required. |

| Advantages | Simple procedure, inexpensive reagents (if acid is available), no special atmosphere. | High yield, excellent functional group tolerance, broad substrate scope. |

| Disadvantages | Requires potentially unstable/expensive 2-vinylbenzoic acid, reversible reaction. | Requires expensive and air-sensitive catalysts/ligands, inert atmosphere is critical. |

| Typical Yield | 70-85% | 80-95% |

Table 1: Comparison of Synthetic Methodologies.

Product Characterization Data (Expected):

-

Molecular Formula: C₁₀H₁₀O₂[7]

-

Molecular Weight: 162.19 g/mol [7]

-

Appearance: Clear, colorless liquid[7]

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (dd, 1H), ~7.5-7.2 (m, 3H), ~6.8 (dd, 1H), ~5.8 (d, 1H), ~5.4 (d, 1H), 3.9 (s, 3H). (Note: Expected shifts are estimations based on similar structures).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~167, ~137, ~136, ~132, ~131, ~130, ~128, ~127, ~117, ~52. (Note: Expected shifts are estimations).

Conclusion

Both Fischer-Speier esterification and Suzuki-Miyaura cross-coupling are highly effective and reliable methods for the . The esterification route offers simplicity and cost-effectiveness, making it a preferred choice if the 2-vinylbenzoic acid precursor is readily accessible. In contrast, the Suzuki-Miyaura coupling provides greater versatility and often higher yields, starting from more common bulk chemicals. Its tolerance for a wide range of functional groups makes it a cornerstone of modern synthetic strategy. The selection of the optimal route will ultimately depend on the specific constraints and objectives of the research or development program, including starting material availability, cost, scale, and required purity.

References

-

PrepChem. (n.d.). Synthesis of methyl 2-ethylbenzoate. Retrieved from PrepChem.com. [Link]

- Goossen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2. Beilstein Journal of Organic Chemistry.

- University of Toronto. (n.d.). Grignard Reaction. Retrieved from the University of Toronto Chemistry website.

-

National Center for Biotechnology Information. (n.d.). Methyl 2-ethylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- University of Massachusetts Boston. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.

-

Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Mol-Instincts. (n.d.). ethyl 2-methylbenzoate. Retrieved from [Link]

- Emerson, W. S., & Long, L. M. (1999). Process for the preparation of methyl p-vinylbenzoate and p-vinyl benzoic acid, and their use in latex compositions. U.S.

-

Mol-Instincts. (n.d.). methyl 2-vinylbenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry Online. (2022). Wittig reaction for obtaining 4-vinylbenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Newman, S. G., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-[(ethenyldimethylsilyl)methyl]benzoate. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

- Emerson, W. S. (1950). Method of preparing methyl para-vinylbenzoate and para-vinylbenzoic acids.

- MDPI. (2023).

-

Filo. (n.d.). Synthesis of 4 vinylbenzoic acid using the Wittig reaction. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 2-ethylbenzoate. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of methyl benzoate compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. rsc.org [rsc.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-ethenylbenzoate

Introduction

Methyl 2-ethenylbenzoate is an organic ester of significant interest in synthetic chemistry due to its dual functionality: a polymerizable vinyl group and a modifiable ester group. Accurate structural elucidation is critical for its application in polymer synthesis and as a building block in fine chemical manufacturing. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of this compound.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is important to note that comprehensive, experimentally verified spectral data for this specific ortho-substituted isomer is not widely available in public-access databases. Therefore, this document employs a dual approach rooted in established spectroscopic principles:

-

Prediction of Spectral Data: Utilizing well-established principles of chemical shifts, vibrational frequencies, and fragmentation patterns to forecast the spectroscopic signature of this compound.

-

Comparative Analysis with an Isomer: Presenting verified, experimental data for the closely related isomer, Methyl 4-ethenylbenzoate , to provide a tangible reference and highlight the subtle yet significant differences arising from substituent positioning.

This methodology ensures a robust and scientifically grounded guide for researchers engaged in the synthesis and analysis of this compound class.

Caption: General workflow for the synthesis and spectroscopic confirmation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the vinyl, aromatic, and methyl ester moieties.

Predicted ¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing ester group and the anisotropic effects of the benzene ring. Due to the ortho positioning, steric hindrance may cause slight out-of-plane twisting, influencing the electronic environment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.8-7.9 | dd | 1H | Ar-H (ortho to ester) | Deshielded by the adjacent carbonyl group. |

| ~7.2-7.5 | m | 3H | Remaining Ar-H | Complex multiplet due to overlapping signals. |

| ~6.8-7.0 | dd | 1H | -CH=CH₂ | Vinylic proton, deshielded by the ring. Coupled to two geminal protons. |

| ~5.6-5.7 | d | 1H | -CH=CH ₂ (trans) | Vinylic proton trans to the aryl group. |

| ~5.3-5.4 | d | 1H | -CH=CH ₂ (cis) | Vinylic proton cis to the aryl group. |

| ~3.9 | s | 3H | -OCH ₃ | Singlet for the methyl ester protons. |

Experimental ¹H NMR of Methyl 4-ethenylbenzoate (Isomer Comparison)

Experimental data for the para-isomer, Methyl 4-ethenylbenzoate, provides a valuable reference. The high symmetry of the para-substituted ring simplifies the aromatic region compared to the more complex pattern expected for the ortho-isomer.

Table 2: Experimental ¹H NMR Data for Methyl 4-ethenylbenzoate (400 MHz, CDCl₃)[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.99 | d | 8.4 | 2H | Ar-H (ortho to ester) |

| 7.46 | d | 8.4 | 2H | Ar-H (ortho to vinyl) |

| 6.75 | dd | 17.6, 10.8 | 1H | -CH =CH₂ |

| 5.86 | d | 17.6 | 1H | -CH=CH ₂ (trans) |

| 5.38 | d | 10.8 | 1H | -CH=CH ₂ (cis) |

| 3.91 | s | - | 3H | -OCH ₃ |

Insight: The key difference lies in the aromatic region. The ortho-isomer is predicted to have four distinct aromatic signals, likely appearing as a complex multiplet, whereas the symmetric para-isomer shows two clean doublets[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by defining the carbon skeleton.

Table 3: Predicted ¹³C NMR Data for this compound vs. Experimental for Methyl 4-ethenylbenzoate

| Assignment | Predicted Shift (δ, ppm) (this compound) | Experimental Shift (δ, ppm) (Methyl 4-ethenylbenzoate) |

|---|---|---|

| C =O | ~167 | Not reported, but expected ~166-167 |

| Ar-C (quaternary, ester) | ~131 | 129 (approx.) |

| Ar-C (quaternary, vinyl) | ~138 | 142 (approx.) |

| Ar-C H | ~126-132 | 129.9, 126.1 |

| -C H=CH₂ | ~136 | 136.2 |

| -CH=C H₂ | ~117 | 116.3 |

| -OC H₃ | ~52 | 52.1 |

Note: Experimental values for Methyl 4-ethenylbenzoate are derived from various database entries and may show slight variations.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire ¹H NMR data with 16-32 scans. Acquire ¹³C NMR data with 1024-2048 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~3080-3010 | C-H stretch | Medium | Aromatic & Vinylic C-H |

| ~2955 | C-H stretch | Medium | Methyl (-CH₃) |

| ~1725-1715 | C=O stretch | Strong, Sharp | Ester Carbonyl (conjugated) |

| ~1630 | C=C stretch | Medium | Vinylic C=C |

| ~1600, 1480 | C=C stretch | Medium-Weak | Aromatic Ring |

| ~1280, 1120 | C-O stretch | Strong | Ester C-O |

| ~990, 910 | C-H bend (out-of-plane) | Strong | Vinylic (=C-H) |

| ~760 | C-H bend (out-of-plane) | Strong | ortho-disubstituted benzene |

Expertise & Causality: The C=O stretch is one of the most diagnostic peaks. Its position at ~1720 cm⁻¹ (lower than a non-conjugated ester at ~1740 cm⁻¹) confirms conjugation with the aromatic ring[2]. The strong peaks at ~990 and 910 cm⁻¹ are characteristic of a monosubstituted vinyl group, and the band around 760 cm⁻¹ is a key indicator of the 1,2- (or ortho) substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy (Thin Film)

-

Sample Preparation: If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum.

-

Data Analysis: Identify the key absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): The parent peak is expected at m/z = 162.

-

Base Peak: A common fragmentation for methyl esters is the loss of the methoxy radical (·OCH₃), leading to a highly stable acylium ion at m/z = 131 ([M-31]⁺). This is often the base peak.

-

Other Key Fragments:

-

m/z = 103: Loss of the entire ester group (·COOCH₃) followed by rearrangement, or loss of CO from the m/z=131 fragment, resulting in a vinyl-substituted phenyl cation.

-

m/z = 77: Loss of the vinyl group from the m/z=103 fragment, resulting in the phenyl cation [C₆H₅]⁺.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

Ionization: The eluting compound enters the mass spectrometer and is ionized, typically using a 70 eV electron impact (EI) source.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data is not ubiquitously published, a combination of predictive methods and comparative analysis with its well-documented isomer, Methyl 4-ethenylbenzoate, provides a robust framework for its unambiguous identification. The key distinguishing features are expected in the ¹H NMR aromatic region, which should show a complex pattern for the ortho-isomer versus two doublets for the para-isomer, and in the IR fingerprint region, with a characteristic absorption band around 760 cm⁻¹ confirming the ortho-substitution pattern. This guide provides the foundational data and protocols necessary for researchers to confidently verify the structure of this versatile chemical compound.

References

-

Song, F., Wang, C., & Lin, W. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968) for Methyl Benzoate. [Link]

-

PubChem. (n.d.). Methyl 4-ethenylbenzoate. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 4-Vinylbenzoic acid. NIST Chemistry WebBook. [Link]

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2-ethenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethenylbenzoate, also known as methyl 2-vinylbenzoate, is an organic compound with the chemical formula C₁₀H₁₀O₂. As a functionalized aromatic ester, it holds potential as a versatile building block in organic synthesis, polymer chemistry, and the development of novel pharmaceutical agents. The presence of both an ester and a vinyl group on the benzene ring offers multiple sites for chemical modification, making a thorough understanding of its physical properties essential for its effective application in research and development.

This technical guide provides a comprehensive overview of the known physical properties of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical and practical insights into the characterization and handling of this compound. The guide emphasizes the distinction between predicted and experimentally determined data, providing a clear and accurate representation of the current state of knowledge.

Molecular Structure and Isomerism

This compound is an ester of 2-ethenylbenzoic acid and methanol. The "2-" or "ortho-" positioning of the ethenyl (vinyl) group relative to the methoxycarbonyl group significantly influences its physical and chemical properties compared to its isomers, Methyl 3-ethenylbenzoate (meta-) and Methyl 4-ethenylbenzoate (para-). The steric hindrance and electronic effects arising from the ortho-substitution can impact reactivity, boiling point, and spectroscopic signatures.

Physicochemical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some experimental data is available for its isomers, many of the properties for the 2-ethenyl isomer are currently based on computational predictions.

| Property | Value | Data Type | Source(s) |

| CAS Number | 27326-44-9 | Experimental | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | --- | [1] |

| Molecular Weight | 162.19 g/mol | Calculated | [1] |

| Boiling Point | 253.0 ± 19.0 °C | Predicted | [1][2] |

| Density | 1.058 ± 0.06 g/cm³ | Predicted | [1][2] |

| Refractive Index | 1.552 | Predicted | [2] |

| Melting Point | Not available | --- | [1][3] |

| Solubility | Not available | --- | [1] |

| Flash Point | 111.3 ± 7.7 °C | Predicted | [2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | Predicted | [2] |

Note: For comparison, the isomer Methyl 4-ethenylbenzoate (CAS: 1076-96-6) has a reported melting point of 32-37 °C and a boiling point of 89-90 °C at 2 Torr.[4][5] This highlights the significant impact of isomerism on the physical state and volatility of these compounds.

Experimental Characterization Workflow

The determination of the physical properties of a novel or sparsely characterized compound like this compound follows a systematic workflow. This process involves synthesis, purification, and subsequent analysis using various analytical techniques.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

1. Synthesis of this compound

A potential synthetic route to this compound involves the esterification of 2-vinylbenzoic acid. A general procedure is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-vinylbenzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the vinyl and methyl ester protons and their respective chemical environments. The aromatic protons will exhibit complex splitting patterns due to ortho-coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the sp² carbons of the vinyl group and the aromatic ring, and the sp³ carbon of the methyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester (typically around 1720 cm⁻¹), the C=C stretch of the vinyl group and aromatic ring (around 1600-1640 cm⁻¹), and the C-O stretch of the ester (around 1250 cm⁻¹).

-

3. Physical Property Determination

-

Boiling Point: The boiling point can be determined experimentally using distillation under atmospheric or reduced pressure.

-

Density: The density can be measured using a pycnometer or a digital density meter.

-

Refractive Index: The refractive index of the liquid sample can be determined using an Abbe refractometer.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. For long-term storage, an inert atmosphere and freezing temperatures (under -20°C) are recommended to prevent polymerization of the vinyl group.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with significant potential in various scientific fields. This guide has consolidated the currently available physical property data, highlighting the reliance on predicted values in the absence of extensive experimental characterization. The provided experimental workflows offer a roadmap for researchers to further investigate and confirm these properties. As research into this and related compounds continues, a more complete and experimentally validated understanding of its physical and chemical behavior will undoubtedly emerge, paving the way for its broader application in science and industry.

References

Sources

An In-depth Technical Guide to Methyl 2-Ethenylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-ethenylbenzoate (also known as Methyl 2-vinylbenzoate), a versatile organic compound with significant potential in synthetic chemistry and materials science. This document delves into the core aspects of this molecule, including its chemical identity, synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores its current and potential applications, with a particular focus on its utility as a reactive monomer and a building block in the synthesis of complex organic scaffolds relevant to drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Chemical Identity

This compound is an aromatic ester distinguished by the presence of a vinyl group at the ortho position relative to the methyl ester functionality. This unique structural arrangement of a conjugated system directly attached to the benzene ring imparts specific reactivity, making it a valuable synthon in a variety of organic transformations.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 27326-44-9[1] |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl 2-vinylbenzoate, Benzoic acid, 2-ethenyl-, methyl ester |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the direct introduction of the vinyl group.

Palladium-Catalyzed Cross-Coupling Approach

A robust method for the synthesis of this compound involves the Suzuki coupling of a vinylboronic acid derivative with methyl 2-bromobenzoate. This approach offers high yields and good functional group tolerance.

Reaction Scheme:

Figure 2: General workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol (Illustrative):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reagent Addition: Add a 2M aqueous solution of a base, for example, potassium carbonate (3.0 eq), and a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

-

Catalyst: Palladium(0) catalysts, like tetrakis(triphenylphosphine)palladium(0), are highly effective in facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

-

Base: The base is crucial for the activation of the boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.

-

Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Data Summary:

| Property | Value | Source |

| Physical State | Yellow oil | [2] |

| Boiling Point | Data not readily available | [3] |

| Density | Data not readily available | [3] |

| Refractive Index | Data not readily available | [3] |

| Solubility | Miscible with organic solvents, poorly soluble in water. | Inferred from structure |

Spectroscopic Characterization:

The structural features of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with distinct coupling patterns (dd, d), aromatic protons (7.0-8.0 ppm), and the methyl ester protons (a singlet around 3.9 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 167 ppm), aromatic carbons (125-140 ppm), vinyl carbons (115-140 ppm), and the methyl carbon of the ester (around 52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (around 1720 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (1600-1640 cm⁻¹), and C-O stretching of the ester (1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.

Applications in Research and Development

The dual reactivity of the vinyl group and the ester functionality, coupled with the steric influence of their ortho-relationship, makes this compound a valuable building block in organic synthesis and a promising monomer in polymer chemistry.

Role in Organic Synthesis

The vinyl group of this compound can participate in a wide array of chemical transformations, including:

-

Diels-Alder Reactions: Acting as a dienophile, it can react with dienes to form complex cyclic structures, which are common motifs in natural products and pharmaceutical agents.

-

Heck Reactions: The vinyl group can be further functionalized through palladium-catalyzed coupling with aryl or vinyl halides.

-

Radical Additions: The electron-deficient nature of the conjugated system makes it susceptible to radical addition reactions.[4]

-

Cycloaddition Reactions: It can undergo various cycloaddition reactions to construct diverse heterocyclic and carbocyclic frameworks.[5]

-

Acylsilylation Reactions: Copper-catalyzed acylsilylation of the vinyl group provides access to β-silyl ketones.[6][7][8]

Sources

- 1. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 5. VINYL BENZOATE(769-78-8) 1H NMR spectrum [chemicalbook.com]

- 6. メチル-2-安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Methyl 2-benzoylbenzoate(606-28-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl 2-ethenylbenzoate (Methyl 2-vinylbenzoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethenylbenzoate, systematically named Methyl 2-vinylbenzoate, is an aromatic ester of significant interest in synthetic organic chemistry and holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structural motif, featuring a vinyl group ortho to a methyl ester on a benzene ring, offers a rich landscape for chemical transformations and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of Methyl 2-vinylbenzoate, including its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Introduction: The Strategic Importance of the Ortho-Vinyl Benzoate Scaffold

The strategic placement of a reactive vinyl group in proximity to an ester functionality on an aromatic core makes Methyl 2-vinylbenzoate a bifunctional molecule with distinct and complementary reactive sites. The vinyl group can participate in a wide array of addition and coupling reactions, while the ester can be readily hydrolyzed or converted to other functional groups. This dual reactivity, coupled with the rigid aromatic scaffold, allows for the precise introduction of molecular complexity, a key consideration in the design of novel therapeutic agents.

The ortho-substitution pattern, in particular, can induce specific conformational constraints in molecules derived from this scaffold, which can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the vinyl moiety serves as a valuable handle for post-synthetic modifications, enabling the generation of diverse chemical libraries for high-throughput screening.

Synthesis of Methyl 2-vinylbenzoate

The most direct and efficient synthesis of Methyl 2-vinylbenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-vinylbenzoic acid. This method is widely used in organic synthesis due to its simplicity and the use of readily available reagents.

Synthesis of the Precursor: 2-Vinylbenzoic Acid

While 2-vinylbenzoic acid is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or modify the synthetic route for analog synthesis. A common laboratory-scale synthesis involves a Wittig reaction, starting from 2-bromomethylbenzoic acid.

Experimental Protocol: Fischer Esterification of 2-Vinylbenzoic Acid

This protocol outlines a standard procedure for the synthesis of Methyl 2-vinylbenzoate.

Materials:

-

2-Vinylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-vinylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-vinylbenzoate.

-

Purify the product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.

Diagram of the Synthetic Workflow:

Caption: Fischer Esterification of 2-Vinylbenzoic Acid.

Physicochemical and Spectroscopic Properties

Precise experimental data for the physicochemical properties of Methyl 2-vinylbenzoate are not widely reported. However, based on its structure and comparison with analogs, the following properties can be expected:

| Property | Predicted Value/Range |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (4H): δ 7.2-7.8 ppm (multiplets). The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns. The proton ortho to the ester will be the most deshielded.

-

Vinyl Proton (1H, -CH=): δ 6.8-7.2 ppm (dd, J ≈ 17, 11 Hz). This proton will show characteristic doublet of doublets splitting due to coupling with the terminal vinyl protons.

-

Terminal Vinyl Protons (2H, =CH₂): δ 5.3-5.8 ppm (dd, J ≈ 17, 1.5 Hz and dd, J ≈ 11, 1.5 Hz). These two protons will appear as distinct doublet of doublets.

-

Methyl Protons (3H, -OCH₃): δ 3.8-3.9 ppm (singlet).

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: δ ~167 ppm.

-

Aromatic Carbons: δ 125-140 ppm. The carbon bearing the ester group will be downfield, and the carbon bearing the vinyl group will also be distinct.

-

Vinyl Carbons: δ ~135 ppm (-CH=) and ~117 ppm (=CH₂).

-

Methyl Carbon: δ ~52 ppm.

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

C=O stretch (ester): ~1720 cm⁻¹ (strong).

-

C=C stretch (vinyl): ~1630 cm⁻¹ (medium).

-

C=C stretch (aromatic): ~1600, 1480 cm⁻¹.

-

C-O stretch (ester): ~1250 cm⁻¹ (strong).

-

=C-H bend (vinyl): ~990, 910 cm⁻¹ (strong).

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z 162.

-

Major Fragments: m/z 131 ([M-OCH₃]⁺), 103 ([M-COOCH₃]⁺), 77 ([C₆H₅]⁺).

Reactivity and Potential Applications in Drug Development

The synthetic utility of Methyl 2-vinylbenzoate lies in the selective reactivity of its vinyl and ester functional groups.

Reactions of the Vinyl Group

The electron-rich vinyl group is a versatile handle for a variety of transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group can participate in Heck reactions, allowing for the introduction of aryl or vinyl substituents. This is a powerful tool for building molecular complexity.[1]

-

Diels-Alder Reaction: As a dienophile, the vinyl group can react with dienes to form cyclohexene derivatives, providing rapid access to polycyclic systems.[2]

-

Epoxidation and Dihydroxylation: The double bond can be readily oxidized to form epoxides or diols, which are valuable intermediates for further functionalization.

-

Polymerization: The vinyl group can undergo radical or controlled polymerization to produce polymers with tailored properties.[3]

Diagram of Potential Reactions:

Caption: Key reactions of Methyl 2-vinylbenzoate.

Reactions of the Ester Group

The methyl ester is a versatile functional group that can be easily transformed:

-

Hydrolysis: Saponification with a base or acid-catalyzed hydrolysis yields the corresponding 2-vinylbenzoic acid, which can be used to form salts or other derivatives.

-

Amidation: Reaction with amines can form a wide range of amides, a common functional group in pharmaceuticals.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Applications in Medicinal Chemistry

While specific examples of Methyl 2-vinylbenzoate in drug candidates are not widely documented, its potential is significant. The vinyl group can act as a Michael acceptor or be used to introduce pharmacophoric groups. The ortho-substitution pattern can be used to create rigid scaffolds that can pre-organize functional groups for optimal interaction with a biological target. The ability to readily diversify the molecule through reactions at both the vinyl and ester groups makes it an attractive starting material for the synthesis of compound libraries for drug discovery.

Safety and Handling

Methyl 2-vinylbenzoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Methyl 2-vinylbenzoate is a valuable and versatile building block for organic synthesis. Its dual functionality and the specific ortho-arrangement of its reactive groups provide a powerful platform for the construction of complex molecules. While its full potential in drug discovery is yet to be explored, the principles of medicinal chemistry suggest that this scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in harnessing its synthetic potential.

References

- Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate - Electronic Supplementary Material (ESI) for Chemical Communications.

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Bengough, W. I., & Thomson, R. A. (1961). The polymerization of vinyl benzoate. Transactions of the Faraday Society, 57, 1928-1935.

Sources

molecular structure of Methyl 2-ethenylbenzoate

An In-Depth Technical Guide to the Molecular Structure of Methyl 2-ethenylbenzoate

Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 27326-44-9). Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's structural features through a detailed examination of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses plausible synthetic strategies, key aspects of its chemical reactivity, potential applications, and provides detailed protocols for its spectroscopic characterization.

Introduction and Physicochemical Properties

This compound, also known as methyl 2-vinylbenzoate, is an organic compound featuring a benzene ring ortho-substituted with a methyl ester and a vinyl (ethenyl) group.[1] This bifunctional arrangement makes it a molecule of significant interest in polymer chemistry and as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27326-44-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | MPHUYCIKFIKENX-UHFFFAOYSA-N | [1] |

Elucidation of Molecular Structure

The structure of this compound is defined by the spatial arrangement of its constituent atoms. The core is a benzene ring, to which a methyl ester group (-COOCH₃) and a vinyl group (-CH=CH₂) are attached at adjacent carbon atoms (positions 1 and 2). This ortho-substitution pattern creates steric interactions that can influence the molecule's conformation and reactivity.

Spectroscopic Signature Analysis

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust prediction can be made based on established principles of spectroscopy.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and methyl protons.

-

Aromatic Protons (δ 7.2-8.0 ppm, 4H): These protons will appear as a complex series of multiplets due to intricate spin-spin coupling. The proton adjacent to the ester group (on C6) is expected to be the most downfield due to the deshielding effect of the carbonyl.

-

Vinyl Protons (δ 5.3-7.0 ppm, 3H): The vinyl group gives rise to a characteristic ABC spin system. The proton on the carbon attached to the ring (geminal proton) will likely appear as a doublet of doublets around δ 6.8-7.0 ppm. The two terminal protons will show distinct signals, with one cis (δ ~5.3 ppm) and one trans (δ ~5.8 ppm) to the aromatic ring, each appearing as a doublet.

-

Methyl Protons (δ ~3.9 ppm, 3H): The three protons of the methyl ester group are chemically equivalent and shielded from other protons, resulting in a sharp singlet.

-

-

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each unique carbon atom.

-

Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (δ 125-140 ppm): Six signals are expected. The carbons directly attached to the substituents (C1 and C2) will have distinct chemical shifts from the other four.

-

Vinyl Carbons (δ 115-136 ppm): The internal vinyl carbon (-CH=) will be more downfield (δ ~135 ppm) than the terminal carbon (=CH₂) (δ ~117 ppm).

-

Methyl Carbon (δ ~52 ppm): The carbon of the ester's methyl group will appear in the upfield region.

-

Table 2: Summary of Predicted Spectroscopic Data

| Technique | Feature | Predicted Position/Value | Corresponding Functional Group |

| IR | C=O Stretch | ~1720-1735 cm⁻¹ | Ester Carbonyl |

| C=C Stretch | ~1630 cm⁻¹ (vinyl), ~1600, 1480 cm⁻¹ (aromatic) | Alkene and Aromatic Ring | |

| sp² C-H Stretch | ~3010-3080 cm⁻¹ | Aromatic and Vinyl C-H | |

| sp³ C-H Stretch | ~2950 cm⁻¹ | Methyl C-H | |

| C-O Stretch | ~1250-1280 cm⁻¹ | Ester C-O | |

| ¹H NMR | Aromatic H | δ 7.2-8.0 ppm | Ar-H |

| Vinyl H | δ 5.3-7.0 ppm | -CH=CH₂ | |

| Methyl H | δ ~3.9 ppm | -OCH₃ | |

| ¹³C NMR | Carbonyl C | δ ~167 ppm | C=O |

| Aromatic C | δ 125-140 ppm | Ar-C | |

| Vinyl C | δ 115-136 ppm | -CH=CH₂ | |

| Methyl C | δ ~52 ppm | -OCH₃ | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 162 | C₁₀H₁₀O₂ |

| Key Fragment | m/z = 131 | [M - OCH₃]⁺ | |

| Key Fragment | m/z = 103 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[5] For this compound, the key absorption bands are predicted in Table 2. The most prominent signal will be the strong C=O stretch of the ester group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 162, confirming the molecular formula. Common fragmentation pathways for benzoate esters include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 131, and the loss of the entire carbomethoxy radical (•COOCH₃) to yield a fragment at m/z 103.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached in several ways. A common laboratory-scale method is the Fischer esterification of 2-vinylbenzoic acid with methanol using a strong acid catalyst like sulfuric acid.[6][7]

Alternatively, modern cross-coupling reactions, such as a Stille coupling between methyl 2-iodobenzoate and vinyltributyltin or a Suzuki coupling with potassium vinyltrifluoroborate, catalyzed by a palladium complex, could be employed to introduce the vinyl group.[7]

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups:

-

Vinyl Group: This group is susceptible to a variety of addition reactions. It can be hydrogenated to an ethyl group, undergo halogenation, or serve as a monomer in free-radical polymerization to form polyvinyl benzoate polymers.

-

Ester Group: The ester can be hydrolyzed under acidic or basic (saponification) conditions to yield 2-vinylbenzoic acid and methanol.

-

Aromatic Ring: The ring can undergo electrophilic aromatic substitution. The electron-withdrawing ester group acts as a meta-director, while the vinyl group is an ortho-, para-director. The interplay of these directing effects can lead to complex product mixtures in substitution reactions.

Experimental Protocols for Spectroscopic Analysis

To ensure the trustworthiness of structural elucidation, the following self-validating protocols for spectroscopic analysis are recommended.[3]

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at a stable temperature (e.g., 298 K).

-

Set the spectral width to cover a range of 0 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A longer relaxation delay (2-5 seconds) is necessary.

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to TMS.

Protocol for IR Spectrum Acquisition (ATR)

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to known values for functional groups.[5]

Potential Applications

The unique structure of this compound makes it a valuable intermediate in several fields:

-

Polymer Science: As a monomer, it can be used to synthesize specialty polymers with tailored refractive indices, thermal properties, and chemical resistance.

-

Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules, where the vinyl or ester group can be selectively modified.

-

Materials Science: Derivatives of this compound could be explored for applications in coatings, adhesives, and optical materials. While less common than simple benzoates used as fragrances, its derivatives could find use in specialty chemical formulations.[8]

Conclusion

This compound is a structurally distinct aromatic ester whose identity is unequivocally defined by a combination of modern spectroscopic techniques. This guide has provided a detailed analysis of its molecular structure, supported by predicted NMR, IR, and MS data. The outlined synthetic routes and experimental protocols offer a framework for the practical synthesis and rigorous characterization of this compound, underscoring its potential as a valuable component in advanced chemical research and development.

References

-

Synthesis of methyl 2-ethylbenzoate. PrepChem.com. [Link]

-

Methyl 2-ethylbenzoate | C10H12O2 | CID 583295. PubChem, National Institutes of Health. [Link]

-

ethyl 2-methylbenzoate - 87-24-1, C10H12O2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]

-

The role of methyl benzoate. Snowhite Chemical Co.,LTD. [Link]

-

Ethyl 2-methylbenzoate | C10H12O2 | CID 66598. PubChem, National Institutes of Health. [Link]

-

ethyl 2-methyl benzoate, 87-24-1. The Good Scents Company. [Link]

-

METHYL BENZOATE. Ataman Kimya. [Link]

-

Methyl benzoate. Wikipedia. [Link]

-

Synthesis of methyl benzoate with substituents a,b. ResearchGate. [Link]

-

IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

-

ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]

- Synthesis method of diethyl 2-(2, 6-diethyl-4-methylbenzene) malonate.

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin. [Link]

Sources

- 1. This compound | 27326-44-9 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. snowhitechem.com [snowhitechem.com]

toxicity of Methyl 2-ethenylbenzoate

An In-depth Technical Guide to the Predicted Toxicity of Methyl 2-ethenylbenzoate

Abstract

This compound is an aromatic ester for which dedicated toxicological data is not publicly available. This guide provides a comprehensive predictive toxicological profile based on a structure-activity relationship (SAR) and read-across analysis from structurally related analogs. The primary analogs used for this assessment are styrene, which shares the ethenylbenzene (vinylbenzene) moiety, and methyl benzoate, representing the parent ester structure. We predict two primary, competing metabolic pathways: detoxification via ester hydrolysis and, critically, bioactivation via cytochrome P450-mediated epoxidation of the vinyl group. This bioactivation pathway is analogous to the metabolism of styrene to the genotoxic and carcinogenic styrene-7,8-oxide. Consequently, this compound is predicted to pose a significant genotoxic and potential carcinogenic hazard. This guide synthesizes the evidence for this prediction and outlines a definitive experimental strategy to validate these toxicological endpoints for researchers, scientists, and drug development professionals.

Introduction and Read-Across Rationale

This compound, also known as methyl 2-vinylbenzoate, belongs to the family of aromatic esters. Its structure combines a benzoate ester group with a vinyl group on the benzene ring at the ortho position. A thorough review of the scientific literature and regulatory databases reveals a significant gap in direct toxicological data for this specific molecule. In the absence of empirical data, a read-across approach is the most scientifically robust method for hazard identification.

This guide leverages well-characterized analogs to construct a predictive toxicological profile:

-

Styrene (Vinylbenzene): The primary analog for the ethenylbenzene moiety. Styrene's toxicology is extensively studied, and its carcinogenicity is directly linked to the metabolic formation of the reactive intermediate, styrene-7,8-oxide.[1][2] This pathway serves as the principal model for predicting the geno.

-

Methyl Benzoate: The parent ester analog. Data from methyl benzoate informs predictions regarding acute toxicity, irritation, and the potential for detoxification via ester hydrolysis.[3]

-

Positional Isomers (Methyl 4-vinylbenzoate & Methyl 3-vinylbenzoate): Safety data for these isomers provide evidence for local irritant effects.[4]

The central hypothesis of this guide is that the is primarily driven by the metabolic fate of its vinyl group, paralleling the bioactivation of styrene.

Predicted Metabolism and Toxicokinetics

The toxicological profile of a xenobiotic is intrinsically linked to its metabolic fate. For this compound, two competing metabolic pathways are anticipated, determining the balance between detoxification and toxicological activation.

-

Pathway A: Detoxification via Ester Hydrolysis: Benzoate esters are readily hydrolyzed by carboxylesterase enzymes, which are abundant in the liver and other tissues.[5][6] This reaction would cleave the ester bond to yield 2-ethenylbenzoic acid (2-vinylbenzoic acid) and methanol. These metabolites are generally more polar, facilitating their excretion. This pathway represents the primary route of detoxification.

-

Pathway B: Bioactivation via Vinyl Group Oxidation: The ethenyl (vinyl) group is susceptible to oxidation by cytochrome P450 (CYP) monooxygenases, particularly isoforms like CYP2E1 and CYP2F2, which are known to metabolize styrene.[7][8] This oxidation is predicted to form a highly reactive epoxide intermediate, Methyl 2-(oxiran-2-yl)benzoate . This molecule is the structural analog of the known mutagen and carcinogen, styrene-7,8-oxide.[1][9] This electrophilic epoxide can form covalent adducts with cellular macromolecules, including DNA, which is the primary mechanism of its genotoxicity.

The overall toxicity in an in vivo system will be dictated by the kinetic balance between these two pathways. High carboxylesterase activity would favor detoxification, while high CYP450 activity would increase the formation of the reactive epoxide and potentiate toxicity.

Caption: Predicted competing metabolic pathways of this compound.

Predictive Toxicological Profile

By integrating data from its structural analogs, we can construct a predictive profile for key toxicological endpoints.

| Toxicological Endpoint | Prediction for this compound | Rationale and Supporting Evidence from Analogs |

| Acute Oral Toxicity | Harmful if swallowed | Methyl benzoate is classified as harmful if swallowed, with an oral LD50 in rats of 1177 mg/kg. A similar level of acute toxicity is expected. |

| Skin Irritation | Causes skin irritation | The positional isomer, Methyl 4-vinylbenzoate, is classified as a skin irritant.[10] |

| Eye Irritation | Causes serious eye irritation | Methyl 4-vinylbenzoate is classified as a serious eye irritant.[10] |

| Respiratory Irritation | May cause respiratory irritation | Methyl 4-vinylbenzoate is classified as a respiratory irritant.[4][10] |

| Germ Cell Mutagenicity | Predicted to be mutagenic | The key concern stems from metabolic activation to an epoxide, analogous to styrene-7,8-oxide, which is a known mutagen.[9][11] Styrene itself is genotoxic in various systems after metabolic activation.[1][12] |

| Carcinogenicity | Suspected of causing cancer | Styrene is classified as "probably carcinogenic to humans" (IARC Group 2A) and "reasonably anticipated to be a human carcinogen" (NTP), with its carcinogenicity linked to the styrene-7,8-oxide metabolite.[9][12] A similar hazard is predicted for this compound. |

| Reproductive Toxicity | Insufficient data for prediction | While some data exists for methyl benzoate suggesting a lack of reproductive toxicity, the potential genotoxicity from the vinyl group makes it impossible to rule out reproductive effects without specific testing. |

Proposed Experimental Strategy for Definitive Toxicological Characterization

To move beyond prediction and establish a definitive toxicological profile, a tiered experimental approach is necessary. The following protocols are designed to directly address the key questions raised by the read-across analysis, particularly the concern for genotoxicity.

Experimental Workflow

Caption: Tiered experimental workflow for genotoxicity assessment.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

-

Objective: To determine if this compound or its metabolites can induce gene mutations (point mutations and frameshifts) in bacteria.

-

Causality: This is a frontline screening assay for mutagenicity. The inclusion of a mammalian metabolic activation system (S9 fraction from induced rat liver) is critical to simulate the CYP450-mediated bioactivation to the putative reactive epoxide.[11]

-

Methodology:

-

Strains: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Conditions: Test the compound in both the presence and absence of an exogenous S9 metabolic activation mix.

-

Dose Selection: Conduct a preliminary range-finding study to determine cytotoxicity. The main experiment should use at least five analysable concentrations.

-

Procedure: Employ the plate incorporation or pre-incubation method. Expose the bacterial strains to the test article at varying concentrations.

-

Endpoint: After incubation (48-72 hours), count the number of revertant colonies. A dose-dependent increase of at least two-fold over the solvent control is typically considered a positive result.

-

Controls: Include a solvent (negative) control and known mutagens for each strain with and without S9 (positive controls).

-

Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487

-

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) in mammalian cells.

-

Causality: While the Ames test detects gene mutations, this assay identifies larger-scale chromosomal damage that can result from DNA adducts formed by the epoxide metabolite. It provides a more comprehensive picture of genotoxic potential in a eukaryotic system.[12]

-

Methodology:

-

Cell Line: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y, CHO, TK6).

-

Conditions: As with the Ames test, conduct experiments with and without S9 metabolic activation. Include a treatment period that covers at least one cell cycle.

-

Treatment: Expose cell cultures to a minimum of three analysable concentrations of the test article, determined from a preliminary cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count).

-

Harvest and Staining: After treatment, add a cytokinesis blocker (e.g., cytochalasin B) to identify cells that have completed one division. Harvest cells, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent dye).

-

Endpoint: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A dose-related, statistically significant increase in micronucleated cells indicates a positive result.

-

Protocol 3: In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

-

Objective: To determine if this compound induces chromosomal damage in a whole animal system, accounting for absorption, distribution, metabolism, and excretion (ADME).

-

Causality: This in vivo test is the crucial confirmatory step. A positive result here would provide strong evidence of genotoxic hazard in a mammal, as it demonstrates that the compound and/or its metabolites can reach the target tissue (bone marrow) and cause damage. A negative result, despite positive in vitro findings, could suggest that detoxification pathways (like ester hydrolysis) are sufficiently rapid in vivo to prevent significant bioactivation.

-

Methodology:

-

Species: Typically use mice or rats.

-

Administration: Administer the test article via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Use at least three dose levels, typically based on a preliminary acute toxicity study (e.g., up to the maximum tolerated dose).

-

Sampling: Collect bone marrow or peripheral blood at appropriate time points after the final administration (e.g., 24 and 48 hours).

-

Analysis: Prepare slides and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Endpoint: Score a sufficient number of polychromatic erythrocytes (PCEs) for the presence of micronuclei. A statistically significant, dose-dependent increase in micronucleated PCEs indicates a positive result. The ratio of PCEs to total erythrocytes is also calculated as a measure of bone marrow toxicity.

-

Conclusion

While direct experimental data for this compound is lacking, a rigorous scientific assessment based on the well-established toxicology of its structural analogs, particularly styrene, leads to a strong prediction of a genotoxic and potentially carcinogenic hazard. The central mechanism of concern is the bioactivation of the vinyl group to a reactive epoxide, Methyl 2-(oxiran-2-yl)benzoate. The competing metabolic pathway of ester hydrolysis represents a potential detoxification route, and the ultimate in vivo toxicity will depend on the balance between these processes. The provided tiered experimental strategy, beginning with in vitro screening and progressing to in vivo confirmation, outlines a clear and necessary path for definitively characterizing the risk posed by this compound to human health.

References

-

Carlson, G. P. (2012). Metabolism of styrene to styrene oxide and vinylphenols in cytochrome P450 2F2- and P450 2E1-knockout mouse liver and lung microsomes. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1366-1376. [Link]

-

Vainio, H. (1978). Vinyl chloride and vinyl benzene (styrene)--metabolism, mutagenicity and carcinogenicity. Chemical-Biological Interactions, 22(1), 117-124. [Link]

-